3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide
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Overview
Description
3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core, a methoxysulfinyl group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide typically involves the reaction of 3-amino-1-methylpyridinium iodide with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methoxysulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium bromide in polar solvents are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding halide-substituted pyridinium compounds.
Scientific Research Applications
3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets through its methoxysulfinyl group. This group can undergo redox reactions, influencing various biochemical pathways. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-((Methoxysulfonyl)amino)-1-methylpyridin-1-ium iodide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-((Methoxysulfinyl)amino)-1-ethylpyridin-1-ium iodide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-((Methoxysulfinyl)amino)-1-methylpyridin-1-ium iodide is unique due to its specific combination of a methoxysulfinyl group and a pyridinium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(methoxysulfinylamino)-1-methylpyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2O2S.HI/c1-9-5-3-4-7(6-9)8-12(10)11-2;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELVQJOSYXIGLP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NS(=O)OC.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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